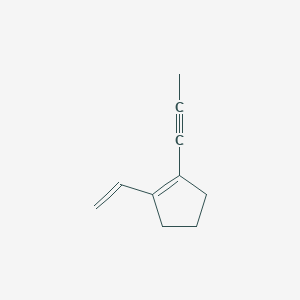
Cyclopentene, 1-ethenyl-2-(1-propynyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Vinyl-2-(1-propynyl)cyclopentene is an organic compound with the molecular formula C10H12. It features a cyclopentene ring substituted with a vinyl group and a propynyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Vinyl-2-(1-propynyl)cyclopentene can be synthesized through the vinylcyclopropane rearrangement. This reaction involves the conversion of a vinyl-substituted cyclopropane ring into a cyclopentene ring. The reaction is typically carried out under thermal conditions, often requiring temperatures above 400°C .
Industrial Production Methods
the vinylcyclopropane rearrangement is a key reaction that can be scaled up for industrial applications, given the appropriate reaction conditions and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1-Vinyl-2-(1-propynyl)cyclopentene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenes, cyclopentanones, and cyclopentadienes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Vinyl-2-(1-propynyl)cyclopentene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Vinyl-2-(1-propynyl)cyclopentene involves its ability to undergo cycloaddition reactions, particularly the [4 + 2] cycloaddition (Diels-Alder reaction). This reaction forms a six-membered ring, which is a key step in the synthesis of various cyclic compounds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the vinyl and propynyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: A simpler analog with a five-membered ring and no additional substituents.
1-Vinylcyclopentene: Similar structure but lacks the propynyl group.
2-Propynylcyclopentene: Similar structure but lacks the vinyl group.
Uniqueness
1-Vinyl-2-(1-propynyl)cyclopentene is unique due to the presence of both vinyl and propynyl groups on the cyclopentene ring. This dual substitution provides the compound with distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
176965-25-6 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.2 g/mol |
Nombre IUPAC |
1-ethenyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-7-9(10)4-2/h4H,2,5,7-8H2,1H3 |
Clave InChI |
XLXGERFHSGNDGG-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1)C=C |
SMILES canónico |
CC#CC1=C(CCC1)C=C |
Sinónimos |
Cyclopentene, 1-ethenyl-2-(1-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















